Ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate
Overview
Description
Ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which imparts unique chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethyl acetate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetate acts as a nucleophile, displacing the chlorine atom on the pyridine ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 2-(3-(trifluoromethyl)pyridin-2-yl)acetic acid.
Reduction: Formation of 2-(3-(trifluoromethyl)pyridin-2-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Agrochemicals: It is used in the development of herbicides and insecticides due to its ability to disrupt biological pathways in pests.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is largely dependent on its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes involved in neurotransmitter synthesis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate can be compared with other pyridine derivatives, such as:
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate: This compound has a chlorine atom instead of a hydrogen atom at the 5-position of the pyridine ring, which can alter its reactivity and biological activity.
2-(3-(trifluoromethyl)pyridin-2-yl)acetonitrile: This compound has a nitrile group instead of an ester group, which can significantly change its chemical properties and applications.
The unique presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds, providing it with distinct electronic and steric properties that can be exploited in various applications.
Properties
IUPAC Name |
ethyl 2-[3-(trifluoromethyl)pyridin-2-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-9(15)6-8-7(10(11,12)13)4-3-5-14-8/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGKJGJXTCGWBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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